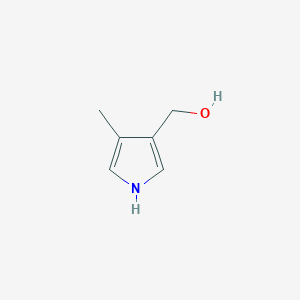

(4-Methyl-1H-pyrrol-3-yl)methanol

Description

Properties

Molecular Formula |

C6H9NO |

|---|---|

Molecular Weight |

111.14 g/mol |

IUPAC Name |

(4-methyl-1H-pyrrol-3-yl)methanol |

InChI |

InChI=1S/C6H9NO/c1-5-2-7-3-6(5)4-8/h2-3,7-8H,4H2,1H3 |

InChI Key |

XNHXGNYPKAPLAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC=C1CO |

Origin of Product |

United States |

Preparation Methods

Reduction of 4-Methylpyrrole-3-carboxaldehyde or Esters

A common approach involves starting from 4-methylpyrrole-3-carboxylic acid derivatives (esters or aldehydes), which are then reduced to the corresponding (4-Methyl-1H-pyrrol-3-yl)methanol.

- Starting material: Methyl 4-methylpyrrole-3-carboxylate or 4-methylpyrrole-3-carboxaldehyde.

- Reducing agent: Sodium borohydride or potassium borohydride in the presence of lithium chloride.

- Solvent: Tetrahydrofuran (THF) under inert atmosphere (argon or nitrogen).

- Conditions: Dropwise addition of the ester to the reducing mixture at low temperature (-5°C to 5°C), followed by reflux for 6-8 hours.

- Work-up: Quenching with acid (e.g., 30% HCl), extraction with THF, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure to isolate the product.

This method yields light yellow crystalline (4-Methyl-1H-pyrrol-3-yl)methanol with melting points around 55-57°C, indicating good purity and crystallinity.

| Parameter | Details |

|---|---|

| Reducing agents | NaBH4, KBH4 + LiCl |

| Solvent | THF |

| Temperature | -5°C to 5°C (addition), reflux 6-8 h |

| Atmosphere | Argon or Nitrogen |

| Quenching agent | 30% HCl solution |

| Product form | Light yellow crystals |

| Yield | High (not specified explicitly) |

| Purity indicator | Melting point 55-57°C |

This approach is noted for its operational simplicity, cost-effectiveness, and good yields compared to other methods involving catalytic oxidation or multi-step esterification and hydrazinolysis.

Selective Friedel-Crafts Formylation and Alkylation Routes

Another synthetic route involves the selective formylation of pyrrole derivatives at the 4-position, followed by regioselective alkylation at the nitrogen atom:

- Starting from pyrrole-2-carboxylates, Friedel-Crafts formylation introduces an aldehyde group at the 4-position.

- The formyl esters are then alkylated at the nitrogen with alkyl bromoacetates under basic conditions (potassium tert-butoxide, tetrabutylammonium bromide) in dimethylformamide (DMF).

- Subsequent reduction or transformation of the aldehyde group leads to the hydroxymethyl derivative.

This method allows for the synthesis of 1,2,4-trisubstituted pyrroles with controlled substitution patterns and yields ranging from 67% to 86% for intermediate compounds.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts formylation | Pyrrole-2-carboxylate, electrophile, catalyst | Not specified |

| Nitrogen alkylation | Alkyl bromoacetate, KOtBu, Bu4NBr, DMF | 67-86 |

| Reduction to alcohol | Sodium borohydride or similar | Not specified |

This method is valuable for introducing functional groups at precise positions on the pyrrole ring, facilitating further synthetic elaborations.

Alternative Routes via Pyrrole Propionic Acid Derivatives

In advanced synthetic schemes, (4-Methyl-1H-pyrrol-3-yl)methanol can be accessed via ring-opening and decarboxylation of pyrrole propionic acid derivatives:

- Starting from butyrolactone derivatives, ring-opening with benzyl alcohol yields stable intermediates.

- Decarboxylation catalyzed by copper(I) oxide at moderate temperatures (~112°C) converts dicarboxyl pyrroles to the desired substituted pyrroles.

- These intermediates can then be converted to the hydroxymethyl derivatives through reduction or other functional group transformations.

This method avoids harsh conditions (e.g., 180°C decarboxylation) and expensive catalysts, offering a more practical route for complex pyrrole derivatives.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reduction of methyl ester | Methyl 4-methylpyrrole-3-carboxylate | NaBH4/KBH4 + LiCl, THF, reflux 6-8 h | Simple, cost-effective, high yield | Requires inert atmosphere |

| Friedel-Crafts formylation + alkylation | Pyrrole-2-carboxylates | Friedel-Crafts catalyst, KOtBu, Bu4NBr, DMF | Regioselective, versatile | Multi-step, moderate yields |

| Ring-opening and decarboxylation | Butyrolactone derivatives | Benzyl alcohol, Cu2O catalyst, 112°C | Mild conditions, scalable | More complex precursor synthesis |

Research Findings and Notes

- The reduction method using sodium or potassium borohydride with lithium chloride in THF is well-documented for producing (4-Methyl-1H-pyrrol-3-yl)methanol with good purity and yield. Reaction parameters such as temperature control during addition and reflux time are critical for optimal conversion.

- Friedel-Crafts formylation followed by selective nitrogen alkylation allows for the synthesis of highly substituted pyrrole derivatives, which can be further transformed into hydroxymethyl derivatives. This method is useful when additional functionalization is desired on the pyrrole ring.

- The use of catalytic decarboxylation with copper(I) oxide at moderate temperatures provides a practical alternative to harsh thermal methods for preparing substituted pyrroles, facilitating the synthesis of (4-Methyl-1H-pyrrol-3-yl)methanol precursors.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrrol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: The methyl and hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are employed depending on the desired substitution.

Major Products Formed

Oxidation: Formation of 4-methyl-1H-pyrrole-3-carboxaldehyde or 4-methyl-1H-pyrrole-3-carboxylic acid.

Reduction: Formation of 4-methyl-1H-pyrrol-3-ylmethanol derivatives.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Research :

-

Protein Kinase Inhibition :

- This compound has been identified as a potential inhibitor of protein kinases, which are pivotal in various diseases including cancer and autoimmune disorders. Pharmaceutical compositions containing (4-Methyl-1H-pyrrol-3-yl)methanol are being developed for therapeutic applications against conditions mediated by these kinases .

- Treatment of Gastrointestinal Disorders :

Synthetic Applications

(4-Methyl-1H-pyrrol-3-yl)methanol serves as a versatile building block in organic synthesis. It can be utilized in the following ways:

- Synthesis of Complex Molecules : The compound's unique functional groups enable the formation of more complex structures through various chemical reactions such as alkylation and acylation. This makes it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .

Data Table: Comparison of Pyrrole Derivatives

| Compound Name | Structure | Key Features | Applications |

|---|---|---|---|

| (4-Methyl-1H-pyrrol-3-yl)methanol | !tructure | Hydroxymethyl and methyl substituents | Anticancer, kinase inhibition |

| 2-Methylpyrrole |  |

| 5-Methylpyrrole | methanol. The results indicated significant cytotoxicity against various cancer cell lines, attributed to its ability to inhibit tubulin polymerization effectively .

Case

Mechanism of Action

The mechanism of action of (4-Methyl-1H-pyrrol-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl group can form hydrogen bonds, while the pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(4-Methyl-1H-pyrrol-3-yl)ethanone (Deoxyverrucarin E)

- Molecular Formula: C₇H₉NO

- Molecular Weight : 123.15 g/mol

- Functional Groups : Acetyl (-COCH₃), pyrrole.

- Physical Properties: Solubility: Soluble in methanol (MeOH) and diethyl ether (Et₂O); poorly soluble in water and hexane . Melting Point: 115°C .

- Spectral Data :

- Biological Activity : Exhibits antitumor activity as a metabolite of Eupenicillium hirayamae .

Key Differences: Replacing the acetyl group in Deoxyverrucarin E with a hydroxymethyl reduces molecular weight (Δ = 12.01 g/mol) and increases polarity. This substitution likely improves water solubility, making (4-Methyl-1H-pyrrol-3-yl)methanol more suitable for aqueous-phase applications.

[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol

- Molecular Formula : C₁₆H₁₅N₃O

- Molecular Weight : 265.32 g/mol

- Functional Groups : Hydroxymethyl, pyrazole, 4-methylphenyl, 3-pyridinyl.

4-Amino-pyridin-3-yl-methanol

- Molecular Formula : C₆H₈N₂O

- Molecular Weight : 124.14 g/mol

- Functional Groups: Hydroxymethyl, amino (-NH₂), pyridine.

- Pharmacological studies mention analogs like L-745,870 in receptor binding assays, suggesting possible neuropharmacological applications .

Structural and Functional Analysis

Table 1. Comparative Overview of Key Properties

Discussion of Key Contrasts

- Substituent Effects :

- The acetyl group in Deoxyverrucarin E contributes to electron-withdrawing effects and UV absorption, absent in the hydroxymethyl analog.

- Bulkier aromatic substituents (e.g., in the pyrazole derivative) reduce solubility but enhance binding to hydrophobic targets.

- Biological Implications :

- Deoxyverrucarin E’s antitumor activity may arise from its electrophilic carbonyl group, whereas the hydroxymethyl group in the target compound could favor antioxidant or prodrug roles.

- Synthetic Considerations: Pyrrole derivatives like (4-Methyl-1H-pyrrol-3-yl)methanol may be synthesized via methods analogous to , involving cyclization and recrystallization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.